![molecular formula C11H9FN2O B1437824 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one CAS No. 1019570-58-1](/img/structure/B1437824.png)
1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one
Overview
Description
1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one is a synthetic compound that features a unique structure combining a fluoro-substituted phenyl ring and an imidazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets. They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on the specific compound and its targets. For instance, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that imidazole derivatives might generally have good bioavailability, although the specific ADME properties would depend on the overall structure of the compound.
Result of Action
The molecular and cellular effects of imidazole derivatives can be diverse, reflecting their broad range of biological activities. For instance, some imidazole derivatives have been found to have good scavenging potential in antioxidant assays .
Action Environment
The action of imidazole derivatives can be influenced by various environmental factors. For instance, the reaction conditions for the synthesis of certain imidazole derivatives were found to be mild enough for the inclusion of a variety of functional groups .
Preparation Methods
The synthesis of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrobenzaldehyde and imidazole.
Synthetic Route: The nitro group of 5-fluoro-2-nitrobenzaldehyde is reduced to an amine, which is then subjected to a condensation reaction with imidazole under acidic conditions to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity through the use of advanced techniques like continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted phenyl and imidazole derivatives .
Scientific Research Applications
1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s imidazole moiety makes it a valuable ligand in the study of enzyme inhibition and receptor binding.
Medicine: Research has shown potential antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Comparison with Similar Compounds
1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one can be compared with other similar compounds, such as:
1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one: This compound lacks the fluoro substitution, which may result in different biological activities and chemical reactivity.
1-(5-phenyl-1H-imidazol-2-yl)ethan-1-one: The absence of the fluoro group and the different position of the phenyl ring can lead to variations in its pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one, a synthetic compound characterized by its unique structure combining a fluoro-substituted phenyl ring and an imidazole moiety, has garnered significant attention in the fields of medicinal chemistry and pharmacology. Its potential biological activities make it a candidate for various therapeutic applications, including antimicrobial, antifungal, and anticancer properties.
- Molecular Formula : C₁₁H₉FN₂O
- Molecular Weight : 204.20 g/mol
- IUPAC Name : 1-(5-fluoro-2-imidazol-1-ylphenyl)ethanone
- CAS Number : 1019570-58-1
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 5-fluoro-2-nitrobenzaldehyde and imidazole.
- Synthetic Route : Reduction of the nitro group followed by a condensation reaction under acidic conditions.
- Reaction Conditions : Common solvents include ethanol or methanol, with palladium on carbon as a catalyst for reduction and hydrochloric acid for condensation.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that imidazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
Compound A | 0.0039 | S. aureus |
Compound B | 0.0195 | E. coli |
Compound C | 0.0048 | C. albicans |
These results suggest that the compound may possess similar activities, particularly against pathogens such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal properties of imidazole derivatives have also been documented extensively. For example, certain derivatives show effectiveness against Candida albicans, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic use .
Anticancer Potential
The unique structure of this compound allows it to interact with various biological targets, including enzymes involved in cancer progression. Preliminary studies suggest that compounds with similar imidazole structures may inhibit tumor growth by targeting specific signaling pathways .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
-
Study on Antimicrobial Activity :
- A study evaluated various imidazole derivatives against common bacterial strains and found that certain substitutions enhanced their antimicrobial efficacy significantly.
- The study reported that compounds with a fluorine atom exhibited improved activity against MRSA compared to their non-fluorinated counterparts .
- Anticancer Research :
Properties
IUPAC Name |
1-(5-fluoro-2-imidazol-1-ylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8(15)10-6-9(12)2-3-11(10)14-5-4-13-7-14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFNIFXLMNWHDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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